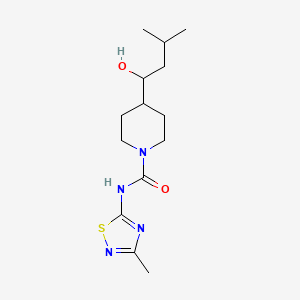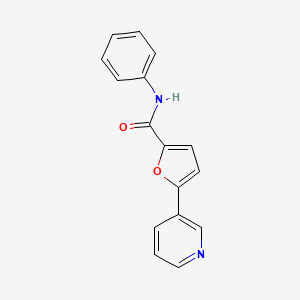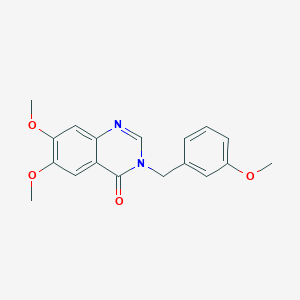![molecular formula C16H16N4O2 B4527304 1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B4527304.png)
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one
Overview
Description
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one is a complex organic compound that features an indole nucleus, a 1,2,4-oxadiazole ring, and a piperidin-2-one moiety. This compound is of significant interest due to its potential biological and pharmacological activities, which are attributed to the presence of these heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The 1,2,4-oxadiazole ring can be formed by the cyclization of amidoximes with carboxylic acids or their derivatives . The final step involves the coupling of the indole and oxadiazole intermediates with piperidin-2-one under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . The oxadiazole ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . These interactions can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are structurally similar and have comparable chemical properties.
Piperidin-2-one Derivatives: Compounds like piperidin-4-one and piperidin-3-one share the piperidinone moiety and exhibit similar reactivity.
Uniqueness
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one is unique due to the combination of these three distinct heterocyclic structures in a single molecule. This unique structure imparts a wide range of potential biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15-6-1-2-9-20(15)10-14-18-16(19-22-14)12-4-3-5-13-11(12)7-8-17-13/h3-5,7-8,17H,1-2,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVAMTPLCJBBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=NC(=NO2)C3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(4-fluorobenzyl)[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B4527222.png)
![1-[4-(allyloxy)-3-ethoxybenzoyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B4527235.png)
![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4527240.png)
![methyl (1-{[(3-methyl-1,2,4-thiadiazol-5-yl)amino]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B4527243.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B4527249.png)
![2-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4527250.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4527256.png)

![2-{[(5-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B4527270.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2,6-difluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4527280.png)


![1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone](/img/structure/B4527310.png)
![N-(2,5-difluorophenyl)-3-[[4-(methoxymethyl)triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B4527314.png)
